molecular formula C15H24O9 B054944 Triglycerol diacrylate CAS No. 60453-84-1

Triglycerol diacrylate

Cat. No.: B054944
CAS No.: 60453-84-1
M. Wt: 348.34 g/mol
InChI Key: PSSYEWWHQGPWGA-UHFFFAOYSA-N
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Description

Bivalirudin Trifluoroacetate is a synthetic peptide composed of 20 amino acids. It is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation. This compound is primarily used as an anticoagulant during percutaneous coronary intervention procedures, especially in patients with heparin-induced thrombocytopenia .

Scientific Research Applications

Bivalirudin Trifluoroacetate has several scientific research applications:

    Chemistry: It is used to study peptide synthesis and purification techniques.

    Biology: Researchers use it to investigate blood coagulation pathways and thrombin inhibition.

    Medicine: It is employed in clinical studies to evaluate its efficacy and safety as an anticoagulant during coronary interventions.

    Industry: Pharmaceutical companies use it in the development of anticoagulant drugs

Safety and Hazards

Triglycerol diacrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the use of Triglycerol diacrylate in various applications. For example, it has been used in the preparation of UV-curable resins for digital light processing (DLP) 3D printing .

Preparation Methods

Bivalirudin Trifluoroacetate is synthesized using solid-phase peptide synthesis. The process involves sequentially adding Fmoc-protected amino acids to a resin. After the peptide chain is assembled, it is cleaved from the resin using an acidolysis process. The crude product is then purified using high-performance liquid chromatography . Industrial production methods follow similar steps but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Bivalirudin Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue in the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Bivalirudin Trifluoroacetate is unique compared to other thrombin inhibitors due to its reversible binding and specific inhibition of both free and clot-bound thrombin. Similar compounds include:

Bivalirudin Trifluoroacetate stands out due to its predictable anticoagulant effect and reduced risk of bleeding compared to heparin .

Properties

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYEWWHQGPWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120123-31-1
Record name 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120123-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90404932
Record name Triglycerol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60453-84-1
Record name Triglycerol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1,3-diglycerolate diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?

A1: this compound acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of this compound to achieve desired material properties for specific applications.

Q2: What are the advantages of using this compound in bio-based composites?

A2: this compound is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []

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